molecular formula C19H19BrN2O4 B3010811 8-bromo-3-(2,4-dimethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 892261-97-1

8-bromo-3-(2,4-dimethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

Cat. No.: B3010811
CAS No.: 892261-97-1
M. Wt: 419.275
InChI Key: WBQBEYJFJUBXPO-UHFFFAOYSA-N
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Description

8-bromo-3-(2,4-dimethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a useful research compound. Its molecular formula is C19H19BrN2O4 and its molecular weight is 419.275. The purity is usually 95%.
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Scientific Research Applications

Chemical Transformations and Properties

  • Unexpected Transformations in Solution : Sedova et al. (2017) observed that related compounds undergo slow isomerization in DMSO solution, forming mixtures with other chemical structures, suggesting potential for chemical transformations under specific conditions (Sedova, Krivopalov, & Shkurko, 2017).

  • Crystal Structure Analysis : Gumus et al. (2019) conducted crystal structure and Hirshfeld surface analysis of similar compounds, contributing to our understanding of their molecular structure and potential interactions (Gumus et al., 2019).

  • Solvent-Dependent Intramolecular Conversion : Sedova et al. (2014) found that related diastereomers undergo oxadiazocine ring opening in solvents like DMF and DMSO, revealing insights into the reactivity and stability of such compounds (Sedova, Krivopalov, & Gatilov, 2014).

Biological Activities and Applications

  • Antimicrobial Activity : Mohana (2013) synthesized derivatives with similar structures, showing some compounds exhibit potential antimicrobial activity, highlighting potential applications in developing new antibacterial agents (Mohana, 2013).

  • Antibacterial and Anti-proliferative Activities : Al-Wahaibi et al. (2021) synthesized N-Mannich bases with similar structural features, which displayed broad-spectrum antibacterial activities and anti-proliferative activity against several cancer cell lines, suggesting potential in cancer therapy (Al-Wahaibi et al., 2021).

  • Potential in Synthesis of Antiproliferative Agents : Lee et al. (2010) synthesized analogs with similar structural motifs, showing potent antiproliferative activities against multiple cancer cell lines, indicating a role in cancer treatment research (Lee et al., 2010).

Properties

IUPAC Name

4-bromo-10-(2,4-dimethoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O4/c1-19-10-14(13-8-11(20)4-7-16(13)26-19)21-18(23)22(19)15-6-5-12(24-2)9-17(15)25-3/h4-9,14H,10H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQBEYJFJUBXPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)Br)NC(=O)N2C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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